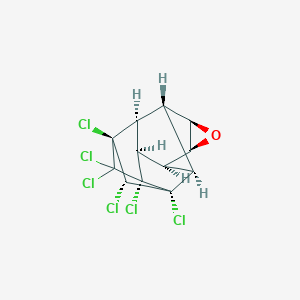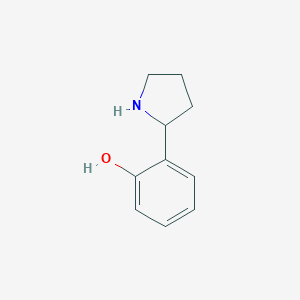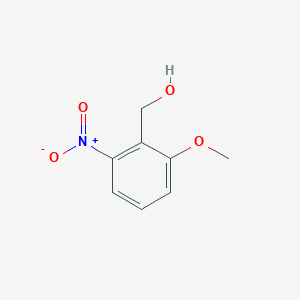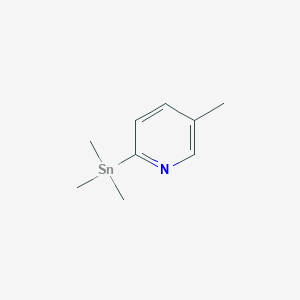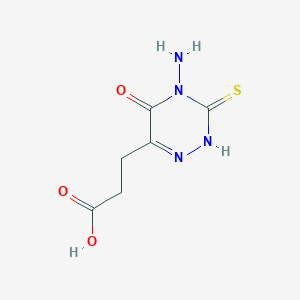
Ethyl cis-2-Aminocyclopentanecarboxylate
Overview
Description
Ethyl cis-2-Aminocyclopentanecarboxylate is a chemical compound with the molecular formula C8H15NO2 . It is also known by other names such as Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride .
Synthesis Analysis
The synthesis of Ethyl cis-2-Aminocyclopentanecarboxylate involves the Candida antarctica lipase B-catalyzed hydrolysis of carbocyclic 5–8-membered cis β-amino esters . The process is carried out in green organic media, under solvent-free and ball-milling conditions .Molecular Structure Analysis
The molecular structure of Ethyl cis-2-Aminocyclopentanecarboxylate is represented by the InChI stringInChI=1S/C8H15NO2.ClH/c1-2-11-8 (10)6-4-3-5-7 (6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 . The Canonical SMILES representation is CCOC (=O)C1CCCC1N.Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl cis-2-Aminocyclopentanecarboxylate include a molecular weight of 157.21000, a density of 1.045g/cm3, and a boiling point of 213.4ºC at 760 mmHg .Scientific Research Applications
Drug Development for Hepatitis C
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate: is a key chiral intermediate in the synthesis of potent hepatitis C virus (HCV) NS3/4A protease inhibitors . Drugs such as asunaprevir and simeprevir feature this compound as a crucial pharmacophoric unit. The asymmetric synthesis of this compound is in high demand due to its significant role in developing new generation inhibitors targeting the NS3/NS4A serine protease complex essential for HCV replication .
Biocatalysis
The compound has been used in biocatalytic processes, particularly in the asymmetric synthesis of its derivatives. A study utilized a newly isolated strain of Sphingomonas aquatilis for the enantioselective production of the compound, achieving high enantioselectivity and conversion rates . This showcases the compound’s role in advancing biocatalytic methods for producing chiral intermediates.
Enzymatic Hydrolysis Studies
The compound’s derivatives have been subjected to enzymatic hydrolysis studies to understand the factors influencing the process. These studies help in optimizing conditions for the resolution of racemic mixtures, which is vital for the production of enantiomerically pure substances .
Transformation of Substrates
Sphingomonas aquatilis: was also used to transform other substrates using Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate. Notably, seven out of ten different substrates could be stereoselectively hydrolyzed, demonstrating the compound’s versatility in substrate transformation .
Solvent Properties
While not directly related to Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate, its structural analogs have been studied for their solvent properties. For instance, 1-ethyl-3-methylimidazolium salts of amino acids, which share a similar ethyl group, have been found to dissolve cellulose, indicating potential applications in biomass processing and biofuel production .
Safety and Hazards
Ethyl cis-2-Aminocyclopentanecarboxylate is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, never give anything by mouth to an unconscious person and consult a physician .
Future Directions
The future directions for Ethyl cis-2-Aminocyclopentanecarboxylate involve its use in green strategies for the preparation of enantiomeric 5–8-membered carbocyclic β-amino acid derivatives . These strategies involve the use of Candida antarctica lipase B-catalyzed hydrolysis in green organic media, under solvent-free and ball-milling conditions .
Mechanism of Action
Mode of Action
It’s likely that the compound interacts with its target in a specific manner, leading to changes at the molecular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate . These factors may include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)



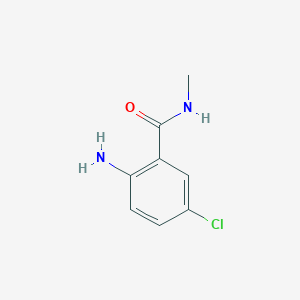
![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)
